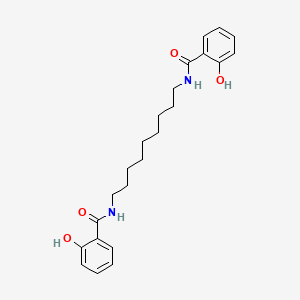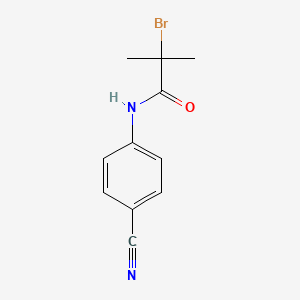
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is an organic compound with the molecular formula C11H11BrN2O It is a derivative of propanamide, featuring a bromine atom and a cyanophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide typically involves the bromination of N-(4-cyanophenyl)-2-methylpropanamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the cyanophenyl group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of N-(4-cyanophenyl)-2-methylpropanamide derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
科学研究应用
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and cyanophenyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the cyanophenyl group can participate in various chemical transformations, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-N-(4-cyanophenyl)benzamide
- 2-Bromo-N-(3-chloro-4-cyanophenyl)benzamide
- 2-Chloro-N-(4-cyanophenyl)acetamide
Uniqueness
2-Bromo-N-(4-cyanophenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both bromine and cyanophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
116275-13-9 |
|---|---|
分子式 |
C11H11BrN2O |
分子量 |
267.12 g/mol |
IUPAC 名称 |
2-bromo-N-(4-cyanophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11BrN2O/c1-11(2,12)10(15)14-9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
GHPLLCSKUCXMIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


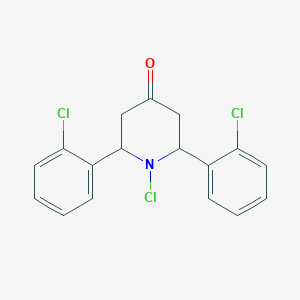
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
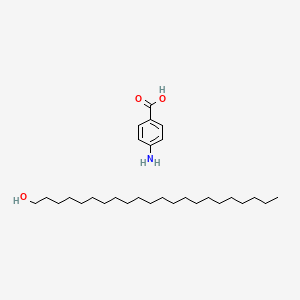
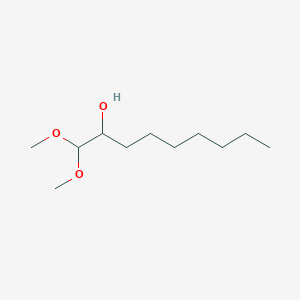
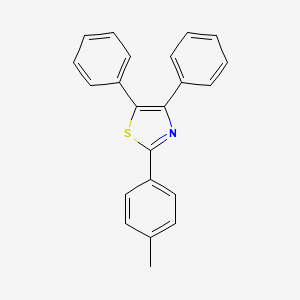


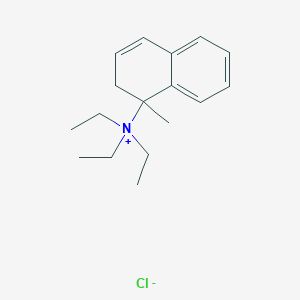
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
